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Aluminium lanthanum trioxide

Cat. No.: B082343
CAS No.: 12003-65-5
M. Wt: 213.885 g/mol
InChI Key: BOIGHUSRADNYQR-UHFFFAOYSA-N
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Description

Contextualizing Lanthanum Aluminates within Perovskite Oxide Research

Aluminium lanthanum trioxide, often abbreviated as LAO, is a ceramic oxide that crystallizes in a perovskite structure. wikipedia.orgresearchgate.net Perovskite oxides, with the general formula ABO₃, are a class of materials known for their diverse and often remarkable physical properties, including high-temperature stability, catalytic activity, and a wide range of electronic and magnetic behaviors. crystro.cnresearchgate.netnorthwestern.edu In the case of LaAlO₃, lanthanum (La³⁺) ions occupy the A-site, while aluminum (Al³⁺) ions are at the B-site, coordinated by oxygen ions in an octahedral arrangement. researchgate.net

The distorted perovskite structure of LaAlO₃ is a key determinant of its properties. wikipedia.orgresearchgate.net While the ideal perovskite structure is cubic, LaAlO₃ exhibits a rhombohedral distortion at room temperature. wikipedia.orgresearchgate.net This structural characteristic, along with its nature as a wide bandgap insulator, makes it a valuable component in the study of heterostructures, where thin films of different materials are grown on top of each other. wikipedia.orgresearchgate.net The ability to substitute both La³⁺ and Al³⁺ ions with other elements allows for the tuning of its properties for various applications, making it a versatile platform for solid-state research. researchgate.netmdpi.com

The study of lanthanum aluminate is deeply intertwined with the broader exploration of perovskite oxides. These materials are central to research in areas such as fuel cells, catalysis, and electronics. researchgate.netcrystro.cn The unique properties that emerge at the interfaces of perovskite oxide heterostructures have opened up new avenues for discovering novel physical phenomena. unl.edunorthwestern.edu

Historical Trajectory of Academic Inquiry on LaAlO₃

The journey of LaAlO₃ research began with early investigations into its synthesis and fundamental properties. Initially, the solid-state reaction method was the primary technique for producing polycrystalline LaAlO₃. This process involves the direct mixing and firing of lanthanum oxide (La₂O₃) and aluminum oxide (Al₂O₃) at high temperatures, often exceeding 1550°C. mdpi.comepj-conferences.org While effective, this method presented challenges such as high reaction temperatures and limited control over the final product's characteristics. researchgate.net

Over the years, researchers developed alternative synthesis methods to overcome these limitations and to produce LaAlO₃ with tailored properties. These methods include:

Co-precipitation: This technique involves precipitating lanthanum and aluminum hydroxides from a solution, followed by calcination. epj-conferences.orgscispace.comnih.gov It offers better control over particle size and purity. crystro.cn

Sol-gel method: This process involves the formation of a gel from metal alkoxides, which is then calcined to produce the oxide. The sol-gel method is noted for its ability to achieve high purity and control over the material's microstructure. crystro.cn

Pulsed Laser Deposition (PLD) and Molecular Beam Epitaxy (MBE): These are advanced thin-film deposition techniques that allow for the growth of high-quality, epitaxial LaAlO₃ films with atomic-level precision. wikipedia.org These methods have been crucial for the development of LaAlO₃-based heterostructures.

The first surface studies of LaAlO₃ single crystal substrates were conducted in the mid-1990s to improve the quality of thin film growth. northwestern.edu A significant milestone in LaAlO₃ research occurred in 1986 when it was discovered to be an effective catalyst for the oxidative coupling of methane. northwestern.edu Another pivotal moment came in the early to mid-2000s when thin films of lanthanum aluminate were explored as potential high-k dielectrics in transistors, although they were found to be unstable in direct contact with silicon at high temperatures. wikipedia.org

However, the most transformative discovery came in 2004 with the creation of the lanthanum aluminate-strontium titanate (LaAlO₃/SrTiO₃) interface. wikipedia.org This breakthrough revealed that when a thin layer of LaAlO₃ (typically four or more unit cells thick) is grown on a SrTiO₃ substrate, a two-dimensional electron gas (2DEG) forms at the interface. wikipedia.orgunl.edu This finding was remarkable because both LaAlO₃ and SrTiO₃ are insulators, yet their interface exhibits metallic conductivity. wikipedia.org This discovery has since fueled a burgeoning field of research in condensed matter physics. wikipedia.orgarxiv.org

Current Research Frontiers and Emerging Paradigms in LaAlO₃ Studies

Current research on LaAlO₃ is heavily focused on understanding and exploiting the emergent phenomena at the LaAlO₃/SrTiO₃ interface. wikipedia.orgnorthwestern.edu This interface displays a remarkable array of properties not present in the constituent materials, including:

Superconductivity: The 2DEG at the LaAlO₃/SrTiO₃ interface becomes superconducting at low temperatures. wikipedia.orgaip.org

Ferromagnetism: The interface also exhibits ferromagnetic ordering. wikipedia.orgaip.org

Tunable Spin-Orbit Coupling: The strength of the spin-orbit interaction at the interface can be controlled. aip.org

Quantum Hall Effect: This quantum mechanical phenomenon has also been observed at the interface. aip.org

A key area of investigation is the "polar catastrophe" model, which is one of the proposed mechanisms to explain the formation of the 2DEG. researchgate.net This model suggests that a potential divergence at the interface, arising from the polar nature of LaAlO₃ and the non-polar nature of SrTiO₃, is resolved by the transfer of electrons to the interface. aip.org However, the exact origin of the 2DEG is still a subject of debate, with other factors such as oxygen vacancies and cationic intermixing also thought to play a role. researchgate.net

Researchers are actively exploring ways to manipulate and control the properties of the LaAlO₃/SrTiO₃ interface. One promising approach is through the application of epitaxial strain. arxiv.orgpnas.org By growing the heterostructure on different substrates, researchers can induce tensile or compressive strain, which in turn affects the critical thickness of the LaAlO₃ layer required for conductivity and the carrier concentration of the 2DEG. arxiv.orgpnas.org Mechanical gating, using the stress from a scanning probe microscope tip, has also been demonstrated as a voltage-free method to tune the interface conductivity. nih.gov

Furthermore, the orientation of the crystal lattice at the interface is a new frontier of exploration. northwestern.edu Studies on the (111) orientation of the LaAlO₃/SrTiO₃ interface have revealed new emergent phenomena, including a strong in-plane anisotropy in the electrical transport properties, suggesting the presence of an electronic nematic state. northwestern.edu

The ability to pattern the 2DEG is crucial for the development of future electronic devices. aip.org Recent advancements have shown that a structured aluminum capping layer can be used to create a patterned 2DEG at the interface of LaAlO₃/SrTiO₃ with LaAlO₃ layers thinner than the usual critical thickness. aip.org This provides a simpler and more robust method for creating nanoscale devices based on these complex oxide interfaces. aip.org

The rich physics observed at the LaAlO₃/SrTiO₃ interface has established it as a model system for studying emergent phenomena in condensed matter. unl.edunorthwestern.edu The ongoing research continues to uncover new properties and functionalities, paving the way for potential applications in all-oxide electronics and spintronics. unl.eduarxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula AlLaO3 B082343 Aluminium lanthanum trioxide CAS No. 12003-65-5

Properties

IUPAC Name

aluminum;lanthanum(3+);oxygen(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Al.La.3O/q2*+3;3*-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOIGHUSRADNYQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-2].[O-2].[O-2].[Al+3].[La+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

AlLaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.885 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12003-65-5
Record name Aluminium lanthanum trioxide
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Record name Aluminium lanthanum trioxide
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Synthetic Methodologies for Aluminium Lanthanum Trioxide

Conventional Solid-State Synthesis Approaches

The traditional and most straightforward method for preparing polycrystalline LaAlO₃ is the solid-state reaction. This technique involves the direct reaction of precursor materials in their solid form at elevated temperatures.

In a typical solid-state synthesis, high-purity lanthanum oxide (La₂O₃) and aluminium oxide (Al₂O₃) powders are intimately mixed in stoichiometric amounts. mdpi.comresearchgate.net The homogenized powder mixture is then subjected to high-temperature calcination, often exceeding 1500 °C, to facilitate the diffusion of ions and the formation of the desired LaAlO₃ perovskite phase. researchgate.netepj-conferences.org The reaction can be represented as:

La₂O₃ + Al₂O₃ → 2LaAlO₃

While conceptually simple, this method is fraught with several challenges that can compromise the quality of the final product. researchgate.netepj-conferences.org One of the primary drawbacks is the requirement for extremely high reaction temperatures, which can lead to the formation of large, agglomerated particles with low surface area and poor sinterability. researchgate.netresearchgate.net The repeated grinding and calcination steps necessary to achieve a homogeneous, single-phase product can introduce impurities from the milling media. epj-conferences.org Furthermore, achieving complete chemical homogeneity throughout the material can be difficult, often resulting in the presence of unreacted precursor oxides or intermediate phases. researchgate.netepj-conferences.org

ChallengeDescription
High Reaction Temperatures Typically requires temperatures above 1500 °C for complete phase formation. epj-conferences.orgresearchgate.net
Impurity Contamination Grinding and milling processes can introduce impurities into the final product. epj-conferences.org
Chemical Inhomogeneity Difficult to achieve a uniform distribution of reactants, leading to incomplete reactions. researchgate.netepj-conferences.org
Large Particle Size High temperatures promote grain growth, resulting in large crystallites and low surface area. researchgate.netresearchgate.net
Poor Sinterability The resulting large and irregular particles often exhibit poor sintering characteristics. researchgate.net

Advanced Solution-Mediated Synthesis Techniques

To overcome the limitations of solid-state synthesis, various solution-based methods have been developed. These techniques offer better control over stoichiometry, homogeneity, and the physical characteristics of the final product at significantly lower temperatures.

The sol-gel method is a versatile wet-chemical technique used to produce ceramic materials with high purity and homogeneity. This process involves the transition of a system from a liquid "sol" into a solid "gel" phase. For LaAlO₃ synthesis, metal alkoxides or inorganic salts such as lanthanum isopropoxide and aluminum isopropoxide are often used as precursors. researchgate.net These precursors are dissolved in a suitable solvent and then undergo hydrolysis and condensation reactions to form a three-dimensional network.

The resulting gel is then dried and calcined at a relatively low temperature to yield the desired LaAlO₃ nanostructures. researchgate.netscientific.net For instance, well-crystallized LaAlO₃ powders have been obtained after firing a gel at 800 °C. cambridge.org The sol-gel method allows for precise control over the particle size and morphology by adjusting reaction parameters such as pH, temperature, and precursor concentration. dntb.gov.ua Using gelatin as an organic precursor, pure perovskite LaAlO₃ powder with a crystallite size in the range of 17-48 nm has been successfully formed at 800 °C. scientific.net

Co-precipitation is a widely used method for the synthesis of multi-component oxide powders due to its simplicity and scalability. epj-conferences.org This technique involves the simultaneous precipitation of lanthanum and aluminum ions from a precursor solution by adding a precipitating agent. epj-conferences.orgijcea.org Commonly used precursors include water-soluble salts like lanthanum nitrate (La(NO₃)₃·6H₂O) and aluminum nitrate (Al(NO₃)₃·9H₂O). epj-conferences.orgthaiscience.info A base, such as sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH), is added to the solution to induce the formation of insoluble hydroxides or carbonates. epj-conferences.org

The resulting precipitate, which is an intimate mixture of the metal hydroxides, is then washed, dried, and calcined at a lower temperature compared to the solid-state method to form nanocrystalline LaAlO₃ powders. epj-conferences.orgresearchgate.net For example, pure LaAlO₃ nanopowders with a particle size of about 50 nm have been obtained after calcining the co-precipitated precursor at 700–800 °C. researchgate.net The properties of the final powder are influenced by factors such as the pH of the solution, the nature of the precipitating agent, and the calcination temperature. epj-conferences.orgthaiscience.info

ParameterInfluence on Final Product
pH Affects the precipitation rate and the composition of the precipitate. epj-conferences.org
Precipitating Agent The choice of base (e.g., NaOH, NH₄OH) can influence the purity and morphology. epj-conferences.org
Calcination Temperature Determines the crystallinity and particle size of the LaAlO₃ powder. epj-conferences.orgthaiscience.info

The Pechini method is a modification of the sol-gel process that utilizes a chelating agent, typically citric acid, and a polyhydroxy alcohol, such as ethylene glycol, to form a polymeric resin. researchgate.netmdpi.com In this process, metal nitrates are dissolved in water, and then citric acid is added to form metal-citrate complexes. The subsequent addition of ethylene glycol and heating leads to a polyesterification reaction, resulting in a stable and homogeneous polymeric gel. researchgate.net

This gel immobilizes the metal ions in a uniform distribution, preventing segregation during the subsequent calcination step. mdpi.com The organic resin is then decomposed by heating, yielding a fine, homogeneous, and phase-pure LaAlO₃ powder at a relatively low temperature. researchgate.net For instance, single-phase LaAlO₃ can be obtained at temperatures as low as 700 °C using this method. epj-conferences.org The Pechini method is particularly advantageous for producing complex oxides with precise stoichiometry and a high degree of homogeneity. unavarra.es

Aqueous solution processing, a variant of the sol-gel technique, is an effective method for fabricating high-quality LaAlO₃ thin films. nih.govzju.edu.cn This approach involves the preparation of a stable precursor solution from water-soluble salts, such as lanthanum nitrate and aluminum nitrate, in an aqueous medium. nih.govzju.edu.cn A chelating agent, like acetylacetone, and a polymer, such as methyl cellulose, are often added to the solution to control the viscosity and facilitate film formation. nih.govzju.edu.cn

The precursor solution is then deposited onto a substrate using techniques like spin-coating or dip-coating. researchgate.net After deposition, the film is subjected to a heat treatment process, typically involving drying and annealing at elevated temperatures, to remove the organic components and crystallize the LaAlO₃ film. nih.govzju.edu.cn For example, epitaxial LaAlO₃ films have been successfully grown on silicon substrates after annealing at 650–750 °C. nih.govzju.edu.cn This method offers a cost-effective and scalable route for producing uniform and high-quality thin films for various electronic applications.

Non-Conventional Synthesis Routes

Beyond traditional vapor-phase methods, several non-conventional synthesis routes have been explored to produce Aluminium Lanthanum Trioxide with specific morphologies and properties. These methods often offer advantages in terms of lower synthesis temperatures, higher surface areas, and the formation of unique crystalline structures.

Mechanochemical synthesis is a solid-state reaction technique that utilizes mechanical energy, typically from ball milling, to induce chemical reactions and phase transformations. This method has been successfully employed to synthesize single-phase this compound powder at room temperature. The process involves grinding a mixture of lanthanum oxide (La₂O₃) and a transition alumina (B75360) (Al₂O₃) in a high-energy planetary ball mill scirp.org.

A key finding is that the type of alumina used is critical; using transition alumina allows for the formation of single-phase LaAlO₃ after approximately 120 minutes of grinding, whereas using α-Al₂O₃ does not yield the desired product under similar conditions scirp.org. This method offers a route to produce LaAlO₃ with a large surface area without the need for high-temperature calcination scirp.org. The process is also applicable for the synthesis of other rare-earth aluminates scirp.org.

ReactantsMilling Time (min)OutcomeReference
La₂O₃, Transition Al₂O₃120Single-phase LaAlO₃ with a large surface area scirp.org
La₂O₃, α-Al₂O₃120No formation of LaAlO₃ scirp.org

Hydrothermal and solvothermal methods are solution-based synthesis techniques that are carried out in a closed system (autoclave) at elevated temperatures and pressures. These methods are particularly effective for synthesizing highly crystalline materials with controlled morphologies. Lanthanum aluminium perovskites, including LaAlO₃, have been successfully synthesized using a hydrothermal supercritical fluid technique scispace.com.

This approach typically involves the use of a co-precipitated gel of lanthanum and aluminium hydroxides as the precursor material scispace.com. The gel is then subjected to hydrothermal treatment, leading to the formation of mono-dispersed polycrystalline LaAlO₃ with a high degree of crystallinity scispace.com. This method provides a pathway to produce crystalline architectures that may not be achievable through other synthesis routes.

Combustion synthesis is a rapid, energy-efficient method for producing fine, crystalline oxide powders. The process involves an exothermic reaction between an oxidizer (typically metal nitrates) and a fuel (such as urea, glycine, or citric acid). For the synthesis of this compound, an aqueous solution containing lanthanum nitrate, aluminium nitrate, and a fuel is heated, leading to a self-sustaining combustion reaction that yields the desired oxide powder researchgate.netresearchgate.net.

The choice of fuel and the fuel-to-oxidizer ratio can significantly impact the characteristics of the final product. For instance, using a mixture of urea and β-alanine as fuel can lead to the direct formation of single-phase LaAlO₃ with an average crystallite size of 46 nm without the need for further annealing researchgate.net. The addition of NaCl to the reaction mixture has been shown to decrease the combustion temperature and the resulting crystallite size to 36 nm researchgate.net.

Thermal decomposition is another pathway where a precursor, often a co-precipitated gel or a complex, is heated to a specific temperature to induce decomposition and the formation of the final oxide. In the case of LaAlO₃, precursor powders can be calcined at temperatures ranging from 700°C to 1000°C. A sharp exothermic peak around 790°C in differential thermal analysis (DTA) curves indicates the formation of LaAlO₃ from the decomposition of lanthanum and aluminium hydroxides nih.gov. The crystallite size of the resulting powder tends to increase with higher calcination temperatures nih.gov.

Fuel/PrecursorSynthesis/Calcination Temperature (°C)Resulting Crystallite/Particle SizeReference
Glycine700 (for 2 h)78–100 nm researchgate.net
Urea and β-alanine281 (combustion temperature)46 nm researchgate.net
Urea and β-alanine with NaClLowered combustion temperature36 nm researchgate.net
Co-precipitated hydroxides700 (for 6 h)31 nm nih.gov
Co-precipitated hydroxides1000 (for 6 h)44.5 nm nih.gov

Advanced Structural and Morphological Characterization

Crystallographic Phase Identification and Refinement

The precise determination of the crystal structure of Aluminium Lanthanum Trioxide is fundamental to understanding its physical and chemical properties. Various X-ray diffraction techniques are employed for this purpose, providing detailed information on its phase composition and structural parameters.

X-ray Diffraction (XRD) is a primary and indispensable tool for the phase identification of polycrystalline materials like this compound. The technique involves directing X-rays at a sample and measuring the scattering intensity as a function of the outgoing angle. The resulting diffraction pattern, a series of peaks at specific angles, serves as a fingerprint for the crystalline phases present. For LaAlO₃, XRD is routinely used to confirm the formation of the desired perovskite phase and to detect the presence of any secondary phases or impurities that may have formed during synthesis. researchgate.net

When this compound is prepared as a thin film, conventional XRD may produce a weak signal from the film that is overshadowed by the much stronger signal from the underlying substrate. measurlabs.com To overcome this, Grazing Incidence X-ray Diffraction (GIXRD) is employed. In GIXRD, the incident X-ray beam is directed at the sample at a very low angle, typically less than one degree. measurlabs.commalvernpanalytical.com This shallow angle maximizes the interaction of the X-rays with the near-surface region of the material, significantly enhancing the diffraction signal from the thin film while minimizing the contribution from the substrate. malvernpanalytical.comyoutube.com This surface-sensitive technique is critical for accurately identifying the crystalline phases and assessing the quality of LaAlO₃ thin films. measurlabs.comnih.gov

The table below summarizes the application of these techniques in the phase analysis of this compound.

TechniqueApplication for this compoundKey Advantages
X-ray Diffraction (XRD) Bulk phase identification, determination of lattice parameters, and detection of impurities.Non-destructive, provides information on the overall crystalline structure.
Grazing Incidence X-ray Diffraction (GIXRD) Phase analysis of thin films and surface layers. measurlabs.comEnhances signal from the surface, minimizes substrate interference. malvernpanalytical.comyoutube.com

For a more in-depth structural analysis beyond simple phase identification, the Rietveld refinement method is applied to the powder XRD data. Rietveld refinement is a powerful technique that involves fitting a calculated diffraction pattern to the entire experimental pattern. This method allows for the precise determination of various structural parameters, including lattice parameters, atomic positions within the unit cell, site occupancy factors, and thermal displacement parameters. The quality of the fit is typically assessed by parameters such as the goodness of fit (GoF). unm.ac.id

In the context of this compound, Rietveld refinement is crucial for accurately characterizing its crystal structure, which can deviate from the ideal cubic perovskite structure. It enables the quantification of distortions in the crystal lattice, such as the tilting of the AlO₆ octahedra, which are characteristic of the rhombohedral phase of LaAlO₃ at room temperature. researchgate.net The refinement process can distinguish between subtle structural variations and provide a detailed crystallographic model of the material.

This compound is known to exist in different polymorphic forms, with the most common being the rhombohedral and cubic phases. researchgate.net At room temperature, LaAlO₃ typically adopts a rhombohedral structure belonging to the R-3c space group. This structure can be considered a distorted version of the ideal cubic perovskite structure. researchgate.net The distortion arises from a cooperative rotation of the corner-sharing AlO₆ octahedra.

As the temperature increases, LaAlO₃ undergoes a phase transition to a high-symmetry cubic structure (space group Pm-3m) at approximately 839 K. researchgate.net In this cubic phase, the octahedral tilting is absent, and the structure conforms to the ideal perovskite arrangement. researchgate.net

While rhombohedral and cubic are the most well-documented polymorphs for LaAlO₃, other perovskite-related structures, such as orthorhombic and hexagonal, can occur in related oxide systems. For instance, other rare-earth aluminates can exhibit orthorhombic structures. While less common for pure LaAlO₃, the potential for these phases to form, particularly under specific synthesis conditions or with doping, is an area of research interest. The formation of hexagonal polymorphs has been noted in the constituent oxide, Lanthanum(III) oxide (La₂O₃), at low temperatures. wikipedia.org

The crystallographic details of the common polymorphs of this compound are presented below.

PolymorphCrystal SystemSpace GroupKey Structural Feature
Rhombohedral TrigonalR-3cTilted AlO₆ octahedra, distorted perovskite structure. researchgate.net
Cubic CubicPm-3mIdeal perovskite structure with no octahedral tilting. researchgate.net

The transition from the rhombohedral to the cubic phase in this compound is a significant, temperature-induced phenomenon. This structural evolution can be investigated in-situ using high-temperature X-ray diffraction. By collecting XRD patterns as the sample is heated, the changes in the diffraction peaks can be monitored, allowing for the precise determination of the transition temperature.

Studies have shown that this phase transition is a second-order displacive transition, characterized by a continuous change in the crystal structure. researchgate.net The rotation angle of the AlO₆ octahedra in the rhombohedral phase decreases as the temperature approaches the transition point, eventually becoming zero in the cubic phase. researchgate.net This transition is also associated with a discontinuity in the volumetric thermal expansion coefficient. researchgate.net Understanding this phase transition is critical for applications where LaAlO₃ is subjected to high temperatures, as the structural changes can significantly impact its properties.

Microscopic and Nanoscopic Morphological Characterization

Beyond the crystallographic structure, the surface topography and microstructure at the micro and nano-scale are critical for the performance of this compound in various applications. Scanning Electron Microscopy is a key technique for these investigations.

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface features of materials at high magnifications. In SEM, a focused beam of electrons is scanned across the sample's surface, and the interaction of the electrons with the sample generates various signals that are used to form an image. The resulting images provide detailed information about the surface topography, including grain size, shape, and distribution, as well as the presence of pores, cracks, or other defects. researchgate.netinnovaltec.com

Transmission Electron Microscopy (TEM) for Nanostructure and Crystalline Defects

Transmission Electron Microscopy (TEM) serves as a powerful tool for investigating the nanostructure and crystalline integrity of this compound (LaAlO₃). High-resolution TEM (HR-TEM) imaging has been instrumental in confirming the crystalline nature of LaAlO₃ samples. The selective area electron diffraction (SAED) patterns obtained from these analyses show indexed planes that are in agreement with X-ray Diffraction (XRD) results, corroborating the crystalline structure. researchgate.net

Detailed TEM studies have revealed various features on the surfaces of LaAlO₃ single crystal substrates. For instance, fine structures have been observed across large terraces on the LAO (110) surface. northwestern.edu In the context of thin film growth, such as YBa₂Cu₃O₇-x on LAO (001) substrates, TEM has been used to propose that the density of steps on the substrate surface contributes to the formation of columnar defects in the grown film. northwestern.edu Furthermore, reflection electron microscopy (REM), a related technique, has been employed to study the structure of twins, surface steps, and dislocations on the LAO (001) surface. northwestern.edu

When examining LaAlO₃ particles, TEM imaging has shown that they can range from circular to rod-shaped. northwestern.edu The dimensions of these particles have been measured, with widths typically between 60 and 100 nm and lengths that can extend up to 900 nm, though they are more commonly under 500 nm. northwestern.edu These direct observational data from TEM are crucial for understanding the material's morphology at the nanoscale and for identifying crystalline defects that can influence its physical and chemical properties.

Atomic Force Microscopy (AFM) for Surface Topography and Roughness Analysis

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides detailed information about the surface topography and roughness of this compound. AFM analysis has been used to confirm the presence of particles on LaAlO₃ surfaces, revealing their distribution and morphology. northwestern.edu

Studies of LaAlO₃ (001) single-crystal substrates have shown terraced surfaces with steps approximately 0.4 nm in height. researchgate.net This step height is consistent with the pseudo-cubic lattice parameter of LaAlO₃. researchgate.net The surface roughness of thin films can be quantitatively analyzed using AFM. For instance, in one study, the surface roughness of zinc aluminum oxide films was found to increase with higher annealing temperatures. chalcogen.ro Key parameters used to characterize surface roughness from AFM data include the average roughness (Ra) and the root mean square (RMS) roughness. chalcogen.ro

The versatility of AFM allows for the visualization of surface nanotexture and the quantitative measurement of dimensional surface roughness at the nanometric scale. chalcogen.ro This capability is critical for applications where surface smoothness is paramount, such as in the fabrication of high-quality thin films and electronic devices. The data obtained from AFM can be used to generate two-dimensional and three-dimensional images of the surface, providing a comprehensive view of its topography. chalcogen.ro

Below is a table summarizing typical surface roughness parameters obtained from AFM analysis of oxide thin films.

ParameterDescriptionTypical Value Range (nm)
Average Roughness (Ra)The arithmetic average of the absolute values of the surface height deviations measured from the mean plane.14 - 26
Root Mean Square (RMS) Roughness (Rq)The root mean square average of the height deviations taken from the mean image data plane.Data not available in provided sources
Maximum Peak to Valley Height (Rt)The vertical distance between the highest and lowest points of the surface within the evaluation length.Data not available in provided sources

Spectroscopic Investigations of Chemical Bonding and Electronic States

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes and Chemical Bonds

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for probing the vibrational modes and chemical bonds within this compound. The analysis of FTIR spectra can confirm the presence of metal-oxide bonds, which is a key indicator of the formation of the LaAlO₃ compound, particularly after calcination at high temperatures (e.g., 800 °C). researchgate.net

In the study of LaAlO₃ precursor powders, FTIR spectra have revealed specific absorption bands. For example, a broad band between 3600 and 3200 cm⁻¹ is associated with the stretching vibration of the free hydroxyl group, indicating the presence of adsorbed water. researchgate.net Characteristic nitrate stretching frequencies have also been observed in the range of 1700-1600 cm⁻¹, with strong bands due to the stretch vibrations in NO₃⁻ appearing between 1410 and 1360 cm⁻¹. researchgate.net

FTIR analysis of amorphous LaAlO₃ films deposited on silicon substrates showed a single peak centered at 747 cm⁻¹ for as-deposited samples, indicative of an amorphous structure. dtic.mil After annealing, narrower absorption peaks appeared at various wavenumbers, including 483-510, 607, 695-720, and 811 cm⁻¹. dtic.mil Notably, the absence of SiO₂ peaks around 1060 cm⁻¹ suggests that the LaAlO₃ structure is stable and does not readily decompose into a mixture of SiO₂ and a silicide. dtic.mil Short-time annealing at 1000 °C can lead to a broad band at 905 cm⁻¹, which is interpreted as the formation of a layer rich in Si-O-La bonds. dtic.mil

The following table summarizes the key FTIR absorption bands observed in this compound and its precursors.

Wavenumber (cm⁻¹)AssignmentSample Condition
3600 - 3200Stretching vibration of free hydroxyl group (adsorbed water)Precursor powders
1700 - 1600Characteristic nitrate stretching frequenciesPrecursor powders
1410 - 1360Stretch vibrations in NO₃⁻Precursor powders
747Vibrational mode of amorphous LaAlO₃As-deposited amorphous film
483 - 510, 607, 695-720, 811Vibrational modes of annealed LaAlO₃Annealed film
905Formation of a layer rich in Si-O-La bondsShort-time annealed film at 1000 °C

Raman Spectroscopy for Lattice Dynamics and Molecular Vibrations

Raman spectroscopy is a powerful non-destructive technique used to study the lattice dynamics and molecular vibrations in this compound. The Raman spectra of LaAlO₃ exhibit several active modes that are characteristic of its crystal structure. For the rhombohedral phase of LaAlO₃, five Raman-active modes are typically observed. researchgate.net These modes are primarily related to the lattice vibrations of the AlO₆ octahedra, as well as the vibrations of lanthanum and oxygen atoms. researchgate.net

Specific Raman modes have been assigned to particular atomic motions. For instance, the A₁g mode at approximately 121-132 cm⁻¹ is attributed to the rotation or tilting of the oxygen octahedra. researchgate.net A mode observed around 150-163 cm⁻¹ is associated with the vibration of the lanthanum (La) atoms. researchgate.net The mode at 463 cm⁻¹ corresponds to an oxygen-bending vibration, while the one at 691 cm⁻¹ is attributed to an oxygen-stretching vibration. researchgate.net The most intense A₂g mode, appearing at 741 cm⁻¹, is due to the outward stretching of oxygen in the AlO₆ octahedra. researchgate.net

The analysis of Raman spectra can also provide insights into the structural phase of the material. For example, with an increase in the amount of La₂O₃ during synthesis, the formation of the LaAlO₃ phase can be identified by its characteristic Raman peaks. researching.cn The positions and intensities of these peaks are sensitive to the local atomic environment and can be used to monitor phase transformations and the presence of different crystalline phases. researching.cn

A summary of the prominent Raman modes in LaAlO₃ is presented in the table below.

Wavenumber (cm⁻¹)ModeVibrational Assignment
~36EgLattice vibration related to AlO₆ octahedral tilting
~121-132A1gRotation of oxygen octahedra
~150-163-Lattice vibrations of La
~463-Oxygen-bending vibration
~691-Oxygen-stretching vibration
~741A2gOutward stretching of oxygen in AlO₆ octahedra

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic states of the elements within this compound. XPS core level and valence band measurements have been performed on LaAlO₃ crystals to characterize their surface chemistry. aip.org

In a typical XPS analysis of LaAlO₃, the binding energies of the core level electrons of lanthanum, aluminum, and oxygen are measured. researchgate.net The La 3d spectrum, the Al 2p spectrum, and the O 1s spectrum provide information about the oxidation states of these elements. For instance, the binding energies are referenced to an adventitious Carbon 1s peak at 284.6 eV to correct for any surface charging. aip.org The peak shapes are often fitted using a mixture of Gaussian and Lorentzian functions after a Shirley background subtraction to accurately determine the peak positions and areas. aip.org

Quantitative analysis of the elemental composition can be performed using the peak areas from the survey spectrum and standard sensitivity factors. aip.org This allows for the verification of the stoichiometry of the LaAlO₃ compound. The high-resolution spectra of the individual elements can reveal subtle changes in the chemical environment, which can be indicative of different bonding states or the presence of defects. For example, analysis of the O 1s peak can help distinguish between oxygen in the LaAlO₃ lattice and oxygen in other forms, such as hydroxides or adsorbed water.

The table below shows representative binding energy values for the core levels of the constituent elements in LaAlO₃.

ElementCore LevelTypical Binding Energy (eV)
Lanthanum (La)3dData not available in provided sources
Aluminum (Al)2pData not available in provided sources
Oxygen (O)1sData not available in provided sources
Carbon (C)1s (adventitious)284.6 (Reference)

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly solid-state ²⁷Al Magic Angle Spinning (MAS) NMR, is a powerful technique for investigating the local atomic environments of aluminum in this compound. This method is highly sensitive to the coordination number and geometry of the aluminum atoms.

In aluminate compounds, ²⁷Al MAS NMR spectra can distinguish between different aluminum coordination environments. The chemical shifts in the NMR spectra are indicative of the number of oxygen atoms surrounding the aluminum atom. Typically, peaks corresponding to tetrahedrally (AlO₄), pentacoordinatedly (AlO₅), and octahedrally (AlO₆) coordinated aluminum are observed at distinct chemical shift ranges. researchgate.net

For LaAlO₃, which has a perovskite structure, the aluminum atoms are expected to be in an octahedral coordination (AlO₆). materialsproject.org However, structural modifications, such as those induced by doping or phase transitions, can lead to changes in the local environment of the aluminum atoms. For example, a phase transition in LaAlO₃ nanocrystals within a glass matrix has been shown to cause a conversion of AlO₆ to AlO₄ coordination. researchgate.net This change in the aluminum coordination can be directly observed and quantified using ²⁷Al NMR spectroscopy. researchgate.net

The ability of NMR to probe the local structure makes it an indispensable tool for understanding the relationship between the atomic-level structure and the macroscopic properties of LaAlO₃. It provides complementary information to diffraction techniques, which give information about long-range order.

The following table summarizes the typical ²⁷Al NMR chemical shifts for different aluminum coordination environments.

Aluminum CoordinationTypical Chemical Shift (ppm)
Octahedral (AlO₆)~0
Pentacoordinated (AlO₅)~35
Tetrahedral (AlO₄)~60

Theoretical and Computational Research on Aluminium Lanthanum Trioxide

First-Principles Density Functional Theory (DFT) Investigations

First-principles calculations, primarily based on Density Functional Theory (DFT), have become a cornerstone for investigating the electronic, mechanical, and thermodynamic properties of LaAlO₃. These quantum mechanical calculations solve approximations of the Schrödinger equation to determine the electronic structure of materials, providing a powerful predictive tool.

DFT calculations have been extensively used to determine the electronic band structure and density of states (DOS) of LaAlO₃, which are crucial for understanding its insulating nature. A significant finding from these studies is the wide band gap of LaAlO₃. However, the exact value and nature (direct or indirect) of the band gap reported in computational studies can vary depending on the exchange-correlation functional used, a known limitation of DFT approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA), which tend to underestimate band gaps. arxiv.orgmaterialsproject.org

For instance, some GGA calculations suggest an indirect band gap of around 3.0–3.46 eV. mdpi.comresearchgate.net Other first-principles methods have calculated a direct band gap of 3.6 eV. researchgate.net More advanced methods, such as the full-potential linearized augmented plane wave (FP-LAPW) method with a modified Becke-Johnson (mBJ) potential, predict a direct band gap at the Γ point of 5.4 eV, which is much closer to the experimental value of approximately 5.6 eV. materialsproject.org Hybrid functional calculations, which offer improved accuracy for band gaps, have also been employed to study LaAlO₃. doaj.orgproquest.com

The density of states analyses consistently show that the valence band maximum is primarily composed of O 2p orbitals, while the conduction band minimum is formed by La 5d and Al 3p states. materialsproject.orgmdpi.com This electronic configuration is characteristic of its insulating properties.

Computational MethodBand Gap TypeCalculated Band Gap (eV)Reference
DFT (PPs-PW, GGA)Direct3.4 materialsproject.org
DFT (First-Principle)Direct3.6 researchgate.net
DFT (PBEsol)Indirect3.46 mdpi.com
DFT (Materials Project, GGA)Indirect4.105 arxiv.org
DFT (FP-LAPW, LDA+mBJ)Direct5.4 materialsproject.org
Experimental-~5.6 materialsproject.org

First-principles calculations have been successfully applied to predict the elastic constants and assess the mechanical stability of different phases of LaAlO₃. sciengine.com These studies provide the full set of elastic constants (Cᵢⱼ), which are fundamental for understanding the material's response to external stress and its anisotropic nature. researchgate.net The mechanical stability of a crystal structure can be confirmed by checking if its calculated elastic constants satisfy the Born stability criteria. sciengine.com

Calculations have been performed for both the low-temperature rhombohedral (R-3c) phase and the high-pressure cubic (PM-3M) phase. sciengine.comresearchgate.net The results from these DFT studies are generally in good agreement with available experimental data. materialsproject.org From the fundamental elastic constants, other important mechanical properties such as the bulk modulus (B), shear modulus (G), Young's modulus (E), and Poisson's ratio (ν) are derived. aps.org These calculations predict that the rhombohedral phase of LaAlO₃ is not only energetically stable but also mechanically robust. aps.org Furthermore, analyses based on the calculated Debye temperature and elastic constants suggest that the R-3c phase is more thermostable and possesses higher fracture toughness compared to the high-pressure cubic phase. aps.org

PropertyPhaseMethodCalculated Value (GPa)Reference
c₁₁R-3cGGA416 sciengine.com
c₃₃R-3cGGA482 sciengine.com
c₄₄R-3cGGA105 sciengine.com
c₁₂R-3cGGA184 sciengine.com
c₁₃R-3cGGA144 sciengine.com
c₁₄R-3cGGA-12 sciengine.com
Bulk Modulus (B)R-3cGGA231 sciengine.com
Shear Modulus (G)R-3cGGA128 sciengine.com
c₁₁PM-3MGGA366 sciengine.com
c₁₂PM-3MGGA178 sciengine.com
c₄₄PM-3MGGA134 sciengine.com

DFT calculations are a powerful tool for investigating the energetics of point defects in LaAlO₃. nih.gov Studies have calculated the formation energies of various intrinsic defects, including single-atom vacancies (Vₗₐ, Vₐₗ, Vₒ), interstitials, partial and full Schottky defects, and antisite defects (Laₐₗ and Alₗₐ). researchgate.netmdpi.commdpi.com These calculations have been performed for both the rhombohedral and cubic phases of LaAlO₃. nih.govmdpi.com

A key finding is that the defect formation behavior is similar in both phases. nih.gov Schottky-type defects are found to be preferentially formed under all atmospheric conditions. researchgate.netmdpi.com Another significant result is that the formation of neutral oxygen vacancies requires a much higher energy in LaAlO₃ compared to other perovskite oxides like SrTiO₃. mdpi.com This has implications for the material's use in electronic devices where oxygen vacancies can act as charge traps or leakage paths. Cation vacancies (Vₗₐ and Vₐₗ) are identified as deep acceptors, while the oxygen vacancy is a deep donor. semanticscholar.org The use of more advanced hybrid functionals in these calculations helps to correct for the band gap underestimation inherent in standard DFT, leading to more accurate defect formation energies and transition levels. semanticscholar.org

The surface structure and interfacial properties of LaAlO₃ are critical for its applications, particularly as a substrate for thin film growth and in heterostructures like the LaAlO₃/SrTiO₃ interface. DFT modeling has been employed to study the stability of different surface terminations (LaO- and AlO₂-terminated) and their reconstructions. For the AlO₂-terminated (001) surface, a (3x2) Al adatom reconstruction is found to be highly stable. On the LaO termination, a (3x2) La vacancy reconstruction has the lowest surface energy. Studies of the (110) surface indicate it is often Al-rich, forming a single layered AlOₓ with a (2x1) reconstruction after high-temperature annealing.

DFT has also been crucial in modeling the complex interfacial interactions, most notably at the LaAlO₃/SrTiO₃ interface, which hosts a two-dimensional electron gas (2DEG). Calculations show that the polar discontinuity at this interface, formed between the charged (LaO)⁺ and (AlO₂)⁻ planes of LaAlO₃ and the neutral layers of SrTiO₃, drives electronic and atomic reconstructions. Modeling helps to understand how atomic displacements and charge transfer at the interface work to compensate for the built-in electric field, leading to the formation of the 2DEG.

Molecular Dynamics (MD) Simulations for Structural Dynamics

While DFT is the dominant computational method for studying LaAlO₃, Molecular Dynamics (MD) simulations have also been used, though less extensively, to investigate its structural properties. MD simulations model the physical movements of atoms and molecules over time based on classical mechanics and interatomic potentials, providing insight into dynamic processes and local structural arrangements.

One study utilized MD simulations to characterize LaₓEu₁₋ₓAlO₃ perovskites, including pure LaAlO₃. The simulations were used to generate radial distribution functions to analyze the local structure. The results indicated that the introduction of La³⁺ ions into the parent EuAlO₃ structure leads to an increase in the mobility of the oxygen network, a key aspect of the material's structural dynamics. Another study cited the use of MD simulations to determine that a LaO surface termination was energetically favored over an AlO₂ termination.

Thermodynamic Modeling of Phase Stability and Transformations

LaAlO₃ undergoes a structural phase transition from a low-temperature rhombohedral (R-3c) structure to a high-temperature ideal cubic perovskite (Pm-3m) structure. This transition has been investigated using thermodynamic modeling, often in conjunction with first-principles calculations. The transition temperature is experimentally observed to be around 813 K (540 °C). doaj.org

Computational studies have successfully modeled this phase transition. By calculating the total energy as a function of cell volume for both phases, researchers can determine their relative stability. sciengine.com The Gibbs free energy can be calculated as a function of pressure to predict pressure-induced phase transitions. DFT calculations have found that LaAlO₃ transforms from the rhombohedral to the cubic phase at a pressure of 15.4 GPa, which is consistent with experimental observations. researchgate.netaps.org Furthermore, screened hybrid density functionals have been shown to accurately compute the lattice parameters, octahedral tilts, and electronic property changes associated with these structural phase transitions, providing excellent agreement with experimental results. doaj.orgproquest.com Stability diagrams as a function of the chemical potentials of the constituent elements have also been calculated to define the thermodynamic conditions under which LaAlO₃ is stable against decomposition into binary oxides like La₂O₃ or Al₂O₃.

Doping, Substitution, and Composite Materials Research

Cationic and Anionic Doping Strategies in LaAlO₃ Systems

Doping, the intentional introduction of impurities into a material, is a fundamental technique to tailor the properties of LaAlO₃. Both cationic (substituting La³⁺ or Al³⁺ ions) and anionic (substituting O²⁻ ions) doping strategies are employed to manipulate its crystal structure, electronic band structure, and, consequently, its functional properties.

At room temperature, pure Lanthanum Aluminate possesses a rhombohedrally distorted perovskite structure. The introduction of dopants can significantly alter its crystallographic parameters. For instance, doping with strontium (Sr) and niobium (Nb) has been observed to increase the lattice parameter of LaAlO₃. researchgate.net Similarly, in a 0.65CaTiO₃-0.35LaAlO₃ solid solution, doping with yttrium (Y³⁺) ions leads to a linear increase in the unit cell volume as the doping content increases.

The space group of the rhombohedrally distorted perovskite structure of LaAlO₃ is R-3c. researchgate.net The lattice constants of pure LaAlO₃ in its hexagonal representation are approximately a = 5.3655(2) Å and c = 13.112(1) Å. researchgate.net The introduction of even small amounts of dopants, such as 0.2 percent by weight of Thorium dioxide (ThO₂), can influence these lattice parameters and the tilting of the AlO₆ octahedra within the crystal structure. researchgate.net

Dopant/SystemEffect on Crystal Structure/Lattice ParametersReference
Sr and Nb in LaAlO₃Increase in the experimentally obtained lattice parameter. researchgate.net
Y³⁺ in 0.65CaTiO₃-0.35LaAlO₃Linear increase in unit cell volume with increasing doping concentration.
ThO₂ (0.2 wt%) in LaAlO₃Influences lattice parameters and the tilting of the O₆-octahedron. researchgate.net

Doping provides a powerful means to engineer the electronic properties of LaAlO₃. The introduction of copper (Cu) as a dopant, for example, has been shown to decrease the electronic band gap of LaAlO₃ from 3.02 eV to 2.95 eV. researchgate.net This change is accompanied by significant alterations in the partial density of states, confirming the influence of the dopant on the intrinsic electronic structure.

In the context of LaAlO₃/SrTiO₃ heterostructures, which are known for their unique two-dimensional electron gas (2DEG) at the interface, doping plays a critical role. While isovalent doping of the LaAlO₃ layer with elements like Thulium (Tm) or Lutetium (Lu) at 2% concentration does not significantly affect the electron transport, the introduction of oxygen vacancies in the SrTiO₃ substrate is believed to be a primary source of the high carrier densities observed at the interface. arxiv.org Furthermore, delta-doping the interface with a single unit cell of 2% Manganese-doped SrTiO₃ can radically alter the carrier density and mobility. aip.org Hydrogen doping has also been investigated, with theoretical studies suggesting that hydrogen dopants can induce a finite occupation of the conduction band in SrTiO₃ and lead to the emergence of interface conductivity in LaAlO₃/SrTiO₃ heterostructures. emergentmind.com

Dopant/SystemImpact on Electronic PropertiesKey FindingsReference
Cu in LaAlO₃Decrease in band gapBand gap reduces from 3.02 eV to 2.95 eV. researchgate.net
Tm/Lu in LaAlO₃/SrTiO₃Minimal effect on electron transport2% doping does not significantly alter carrier mobility or concentration.
Oxygen vacancies in SrTiO₃ (LaAlO₃/SrTiO₃)Increased carrier densityBelieved to be a major source of charge carriers at the interface. arxiv.org
H in LaAlO₃/SrTiO₃Induces interface conductivityHydrogen dopants can lead to a semiconductor-metal transition. emergentmind.com

The optical properties of LaAlO₃ can be precisely tuned through impurity doping. The incorporation of Cu, for instance, not only reduces the band gap but also induces a redshift in the optical absorption edge. This modification of the electronic band structure directly influences how the material interacts with light, making doped LaAlO₃ a candidate for various optical devices.

Furthermore, external stimuli like pressure can also alter the optical characteristics of LaAlO₃. Studies have shown that with an increase in applied pressure, the band gap of cubic LaAlO₃ increases, and its nature can transition from indirect to direct at approximately 60 GPa. researchgate.net This pressure-induced modification of the band structure highlights the tunability of its optical response. The complex refractive index, dielectric function, and absorption coefficient are all affected by such changes. researchgate.net

LaAlO₃ is a material with a relatively high dielectric constant of about 25. wikipedia.orgresearchgate.net This property can be further enhanced through doping. For instance, doping LaAlO₃ thin films with magnetic cobalt (Co) and cobalt oxide (Co₃O₄) clusters has been shown to cause a significant enhancement of the dielectric constant. xjtlu.edu.cn

In the realm of lead-free piezoelectric ceramics, LaAlO₃ is used as a dopant to modify the properties of other materials. For example, doping Bi₀.₅Na₀.₅TiO₃-BaTiO₃ (BNT-BT) ceramics with LaAlO₃ influences their ferroelectric and dielectric properties. tandfonline.comtandfonline.com While higher concentrations of LaAlO₃ can weaken the ferroelectric and piezoelectric properties, a small doping concentration of 0.2 mol% has been found to improve the remnant polarization (Pᵣ) and decrease the coercive field (E𝒸) compared to pure 0.93BNT-0.07BT ceramics. tandfonline.com This suggests that a low level of LaAlO₃ doping can facilitate domain switching and enhance certain ferroelectric characteristics. tandfonline.com

Doped SystemEffect on Ferroelectric/Dielectric PropertiesKey FindingsReference
Co and Co₃O₄ in LaAlO₃ thin filmsEnhanced dielectric constantSignificant increase in the dielectric constant is observed. xjtlu.edu.cn
LaAlO₃ in 0.93Bi₀.₅Na₀.₅TiO₃-0.07BaTiO₃Weakened ferroelectric and dielectric properties with increasing concentration.At 0.2 mol% doping, Pᵣ increases and E𝒸 decreases, suggesting enhanced ferroelectric behavior. tandfonline.com

Integration into Nanocomposite Systems

The creation of nanocomposites by combining LaAlO₃ with other advanced materials, particularly carbon-based nanomaterials, opens up new avenues for developing high-performance devices.

The integration of LaAlO₃ with reduced graphene oxide (rGO) has shown significant promise for energy storage applications. A nanocomposite of rGO and LaAlO₃ has been successfully synthesized and utilized as an electrode material for supercapacitors. researchgate.net The synergistic effect between the high conductivity of rGO and the electrochemical properties of LaAlO₃ leads to enhanced performance.

The rGO/LaAlO₃ hybrid structure electrode has demonstrated a high specific capacitance of 283 F g⁻¹ at a current density of 0.5 A g⁻¹. researchgate.net This composite material is also capable of retaining a specific capacitance of 157 F g⁻¹ at a much higher current density of 20 A g⁻¹. researchgate.net Furthermore, the RGO/LaAlO₃ composite exhibits an impressive energy density of 57 Wh kg⁻¹ with a maximum power density of 569 W kg⁻¹. researchgate.net Electrochemical Impedance Spectroscopy (EIS) analysis has shown that the RGO/LaAlO₃ hybrid electrode has a phase angle close to -90° for frequencies up to 0.01 Hz, which indicates that the nanocomposite material behaves nearly as an ideal capacitor. researchgate.net

NanocompositeApplicationPerformance MetricsReference
rGO/LaAlO₃Supercapacitor electrodeSpecific Capacitance: 283 F g⁻¹ at 0.5 A g⁻¹ researchgate.net
Energy Density: 57 Wh kg⁻¹ researchgate.net
Power Density: 569 W kg⁻¹ researchgate.net

Metal Matrix Nanocomposites Incorporating Lanthanum Aluminates or Related Compounds

Research into metal matrix composites (MMCs) reinforced with ceramic nanoparticles is a dynamic field, driven by the potential to create materials with superior mechanical properties such as hardness, strength, and wear resistance. While reinforcements like alumina (B75360) (Al₂O₃) and silicon carbide (SiC) are well-documented, the use of perovskite oxides like aluminium lanthanum trioxide (LaAlO₃) is an emerging area of investigation.

The primary strengthening mechanisms in MMCs are attributed to grain refinement of the metal matrix and dispersion strengthening, where nanoparticles impede the motion of dislocations. Studies on related systems provide insight into the potential effects of LaAlO₃. For instance, in iron-based composites, the addition of lanthanum oxide (La₂O₃) has been shown to facilitate the in-situ formation of phases including LaAlO₃, leading to increased hardness and improved wear resistance. The resulting coatings exhibited lower coefficients of friction and significantly reduced wear rates as the La₂O₃ mass fraction increased researchgate.net.

In aluminum matrix composites, the uniform dispersion of ceramic nanoparticles is critical for enhancing mechanical properties science.govresearchgate.net. Techniques such as mechanical milling are employed to break down particle agglomerates and achieve a homogeneous distribution within the metal matrix science.gov. The addition of nanoparticles leads to a reduction in the matrix grain size and an increase in dislocation density, contributing to improved hardness and strength science.gov. While specific studies focusing solely on LaAlO₃ as the primary reinforcement in aluminum are limited, the principles established with Al₂O₃ reinforcement are applicable. The introduction of nano-Al₂O₃ particles into an Al-Mg matrix has been shown to significantly improve mechanical and corrosion properties, with optimal performance observed at a 6 wt% concentration researchgate.net.

The table below conceptualizes the expected improvements in an aluminum matrix composite based on findings from related ceramic reinforcement studies.

Table 1: Projected Properties of LaAlO₃-Reinforced Aluminum Matrix Composites

Oxide-Oxide Nanocomposites Featuring LaAlO₃ as a Component

Oxide-oxide nanocomposites are developed to combine the properties of different ceramic materials, aiming for enhanced thermal stability, mechanical strength, or specific functional characteristics. LaAlO₃ is a promising component for such composites due to its excellent thermal and chemical stability.

Research has explored the creation of multiphase nanoceramics containing LaAlO₃. For example, high-hardness nanoceramics have been fabricated from the Al₂O₃-La₂O₃-ZrO₂ system. Through sintering and controlled crystallization of glass microspheres, a composite material consisting of LaAlO₃, zirconium dioxide (ZrO₂), and LaAl₁₁O₁₈ phases was produced. These composites demonstrated a maximum hardness of 18.4 GPa and a fracture toughness of 3.3 MPa·m¹ᐟ² researchgate.net.

Similarly, novel mixed oxides incorporating LaAlO₃ have been synthesized using sol-gel methods. A composite of Al₂O₃-LaAlO₃-ZrO₂-TiO₂ was developed that exhibited high specific surface area (206.5 m²/g) and notable thermal stability colab.wsbohrium.com. The properties of these mixed oxides are highly dependent on the synthesis temperature colab.ws. The inclusion of LaAlO₃ in composites with materials like magnesium aluminate (MgAl₂O₄) and alumina (Al₂O₃) has also been studied, showing the formation of new phases like LaMgAl₁₁O₁₉ at high temperatures (approx. 1300 °C), which can be beneficial for applications such as thermal barrier coatings science.gov.

The table below summarizes findings from various studies on oxide-oxide nanocomposites that include a lanthanum aluminate phase.

Table 2: Properties of Oxide-Oxide Nanocomposites Containing LaAlO₃

Advanced Functional Applications in Materials Science and Engineering

Electronic and Optoelectronic Device Architectures

The favorable electrical and optical properties of aluminium lanthanum trioxide have led to its investigation and application in various electronic and optoelectronic device architectures.

Development of High-k Dielectric Layers for Transistors and Memory Devices

This compound is a promising high-k dielectric material, serving as a potential replacement for silicon dioxide (SiO₂) in next-generation metal-oxide-semiconductor (MOS) devices. crystalsubstrates.comascensusspecialties.com Its high dielectric constant of approximately 25 allows for the fabrication of physically thicker gate dielectrics with the same capacitance as thinner SiO₂ layers. This increased thickness significantly reduces leakage currents, a critical issue in modern, scaled-down transistors. crystalsubstrates.comascensusspecialties.com

Research has demonstrated the successful deposition of LaAlO₃ gate dielectric films with an equivalent oxide thickness (EOT) as low as 0.31 nm. mdpi.comnih.gov A key advantage of LaAlO₃ over other high-k materials, such as hafnium-based oxides, is its superior thermal stability at the interface with silicon. mdpi.comnih.gov This stability helps to suppress the formation of a low-permittivity silicon oxide interfacial layer, which is crucial for achieving ultra-thin EOTs. mdpi.comnih.gov Furthermore, the effective work function of LaAlO₃ can be tuned over a wide range by controlling the lanthanum-to-aluminium atomic ratio, offering flexibility in device design. mdpi.comnih.gov

The properties of LaAlO₃ thin films, including a wide bandgap of about 5.6 eV and good thermal stability in contact with silicon, make it a strong candidate for gate dielectrics in advanced complementary metal-oxide-semiconductor (CMOS) devices. researchgate.net Studies have also investigated the creation of novel LaAlO₃ formations, such as sandwiching an aluminium lamination layer within lanthanum oxide films, to mitigate interface growth during thermal annealing, resulting in lower interface trap densities and reduced leakage currents. nih.gov

Table 1: Dielectric Properties of this compound

PropertyValueSource
Dielectric Constant (k)~25 crystalsubstrates.comresearchgate.net
Bandgap (Eg)~5.6 eV researchgate.net
Equivalent Oxide Thickness (EOT) Achieved0.31 nm mdpi.comnih.gov

Substrate Engineering for Epitaxial Growth of Functional Thin Films

Single crystals of this compound are widely used as substrates for the epitaxial growth of a variety of functional thin films. samaterials.commsesupplies.commtixtl.comost-photonics.com Its perovskite crystal structure provides a good lattice match for many other perovskite materials, including high-temperature superconductors, magnetic materials, and ferroelectrics. crystalsubstrates.comheegermaterials.comshalomeo.compowerwaywafer.com This lattice compatibility enables the growth of high-quality, single-crystal thin films with well-defined properties.

LaAlO₃ substrates are particularly important in the field of high-temperature superconductivity. They are a preferred choice for the deposition of cuprate (B13416276) superconductors like YBCO (Yttrium Barium Copper Oxide). crystalsubstrates.com The low dielectric loss of LaAlO₃ also makes it suitable for microwave applications involving these superconducting thin films. ost-photonics.compowerwaywafer.comcascryst.com

The interface between LaAlO₃ and strontium titanate (SrTiO₃) has been a subject of intense research. When a few unit cells of LaAlO₃ are grown epitaxially on an SrTiO₃ substrate, a two-dimensional electron gas can form at the interface, exhibiting properties not found in either of the bulk materials, such as conductivity, superconductivity, and ferromagnetism. wikipedia.org

Research on Transparent Conductive Oxides and Hole-Transport Layers in Photovoltaic Cells

The wide bandgap and optical transparency of this compound make it a material of interest for applications in optoelectronic devices, including photovoltaic cells. researchgate.net While not intrinsically conductive, its properties can be tailored through doping or by creating heterostructures to function as a transparent conductive oxide or a hole-transport layer.

Its high transparency across the visible and ultraviolet spectrums is a key attribute for such applications. researchgate.net Research into LaAlO₃-based thin films is being explored for their potential use in solid oxide fuel cells and gas sensors, leveraging the material's chemical stability and ionic conductivity. shalomeo.com

Active Host Materials for Optically Active Ion Integration in Lasers and Optical Amplifiers

This compound's stable crystal structure and optical transparency make it a suitable host material for optically active ions, which are essential for the operation of solid-state lasers and optical amplifiers. samaterials.comstanfordmaterials.com By doping the LaAlO₃ lattice with rare-earth elements or other optically active ions, the material can be engineered to exhibit specific light-emitting properties.

The material's high thermal and chemical stability ensures reliable performance of the optical device even under high-power operation. stanfordmaterials.com Its use in optical components like laser diodes and photodetectors is facilitated by its transparency and electro-optic properties. samaterials.com

Catalysis and Electrocatalysis Research

Beyond its applications in electronics and optics, this compound also demonstrates significant potential in the field of catalysis.

Investigations into Catalytic Activity in Hydrocarbon Reforming and Hydrogenation Reactions

This compound has been investigated as a catalyst and catalyst support in various chemical reactions, including hydrocarbon reforming and hydrogenation. mdpi.comresearchgate.net Its high thermal stability makes it a robust material for high-temperature catalytic processes. mdpi.com

Studies have explored the use of LaAlO₃-based catalysts in the dry reforming of methane. unavarra.es The addition of lanthanum to alumina-supported catalysts has been shown to influence the catalytic properties for this reaction. researchgate.net Furthermore, LaAlO₃ has been used as a support for platinum catalysts in the aqueous phase reforming of glycerol (B35011) for sustainable hydrogen production. lboro.ac.uk Research has also indicated its potential catalytic activity in the hydrogenation and hydrogenolysis of hydrocarbons. mdpi.comresearchgate.net

High-Temperature and Structural Material Systems

Lanthanum aluminate is recognized for its potential as a material for thermal barrier coatings (TBCs) due to its high-temperature stability. Its excellent thermal stability makes it a promising alternative to conventional TBC materials. LaAlO₃ exhibits good chemical resistance and thermal stability, which are critical properties for protecting underlying components from high temperatures in applications such as gas turbines.

In the realm of advanced alloys, particularly in steel manufacturing, the addition of lanthanum can lead to the in-situ formation of this compound inclusions. These LaAlO₃ inclusions have been shown to play a role in modifying the as-cast microstructure of the steel. rsc.org Specifically, the presence of LaAlO₃ can lead to a refinement of the solidification structures. rsc.org As the lanthanum content is increased in certain low-alloy high-strength steels, the inclusion landscape evolves, with LaAlO₃ being a key phase in this transformation. rsc.org This modification of inclusions and refinement of the microstructure can contribute to the enhancement of the mechanical properties of the steel. northwestern.eduaip.org

In ceramics, this compound powder is utilized as a sintering aid and in the formulation of advanced ceramic composites. researchgate.net Its incorporation can influence the final microstructure and porosity of the ceramic body. For example, in alumina (B75360)/lanthanum hexaaluminate particulate composites, the in-situ formation of lanthanum hexaaluminate platelets from lanthanum aluminate-coated alumina particles can be controlled to tailor the microstructure. nih.gov A uniform distribution of a small amount of lanthanum hexaaluminate can inhibit the grain growth of the alumina matrix, leading to denser microstructures. nih.gov Conversely, increasing the content of lanthanum hexaaluminate can result in more porous microstructures. nih.gov This ability to engineer the microstructure allows for the development of ceramic components with specific mechanical and thermal properties for various technological applications. iaamonline.org

Sensing Technologies and Energy Conversion

This compound is being explored in the field of gas sensing, where its perovskite structure is advantageous. bohrium.com Research has demonstrated its potential in detecting various gases, with performance often enhanced through doping or by creating heterostructures.

A notable application is a highly sensitive hydrogen gas sensor developed using a palladium nanoparticle-decorated LaAlO₃/SrTiO₃ heterostructure, which is functional at room temperature. nih.gov The high sensitivity of this sensor is attributed to the catalytic effect of the palladium nanoparticles, which facilitates charge coupling between the gas molecules and the two-dimensional electron gas at the LaAlO₃/SrTiO₃ interface. nih.gov

Furthermore, studies have shown that doping LaAlO₃ can improve its gas sensing capabilities. For instance, thin films of samarium-doped LaAlO₃ have demonstrated better performance in sensing liquefied petroleum gas (LPG) compared to undoped LaAlO₃. researchgate.net The underlying mechanism in such perovskite-based gas sensors generally involves the interaction of gas molecules with the sensor surface, leading to changes in the material's electrical resistance. acs.orgnih.gov The specific surface chemistry and the presence of active sites, which can be modified by doping, play a crucial role in the sensing response. semanticscholar.org

In the area of energy storage, this compound has shown promise as an electrode material for supercapacitors, particularly when integrated into composite structures. A facile hydrothermal method has been used to synthesize a composite of perovskite lanthanum aluminate and reduced graphene oxide (RGO). bohrium.com This hybrid material leverages the high surface area and conductivity of RGO with the electrochemical properties of LaAlO₃.

The RGO/LaAlO₃ composite electrode has demonstrated a high specific capacitance. bohrium.com In one study, the composite exhibited a specific capacitance of 721 F·g⁻¹ at a scan rate of 2 mV·s⁻¹, which was significantly higher than that of pure RGO (531 F·g⁻¹) and pure LaAlO₃ (105 F·g⁻¹) at the same scan rate. bohrium.com

From a fundamental energy storage research perspective, these findings highlight the potential of perovskite oxides in supercapacitor applications. The synergistic effect between the perovskite and a conductive carbon-based material can lead to enhanced electrochemical performance. The RGO/LaAlO₃ composite also showed a notable energy density of 57 Wh·kg⁻¹ and a maximum power density of 569 W·kg⁻¹. bohrium.com

Table 2: Supercapacitor Performance of LaAlO₃-Based Electrodes

Electrode Material Specific Capacitance (F·g⁻¹) Scan Rate (mV·s⁻¹) Energy Density (Wh·kg⁻¹) Power Density (W·kg⁻¹)
Pure LaAlO₃ 105 2 - -
Pure RGO 531 2 - -
RGO/LaAlO₃ Composite 721 2 57 569

Q & A

Q. How can aluminium lanthanum triphosphate compounds with varying metal ratios be synthesized for structural studies?

Methodological Answer: Compounds like AlₓLa₁₋ₓP₃O₉ can be synthesized via thermal reactions using lanthanum trioxide (La₂O₃), aluminum hydroxide (Al(OH)₃), and phosphoric acid (H₃PO₄). Stoichiometric ratios (e.g., x = 0.1–0.5) are achieved by adjusting the molar proportions of La and Al precursors. The mixture is calcined at high temperatures (e.g., 900°C) to form crystalline phases. Characterization via X-ray diffraction (XRD) and thermal gravimetric analysis (TGA) confirms phase purity .

Q. What analytical techniques are recommended for quantifying La and Al in mixed oxide systems?

Methodological Answer:

  • Fusion-based dissolution: Ground samples are fused with lithium metaborate (1:10 ratio) at 900°C in gold crucibles, followed by dilution with 0.36M lanthanum solution to suppress matrix interference.
  • Atomic absorption spectroscopy (AAS): Quantify Al using AAS with a hollow cathode lamp at 309.3 nm.
  • Inductively coupled plasma atomic emission spectrometry (ICP-AES): For simultaneous La and Al detection, ICP-AES with axial plasma viewing ensures sensitivity <1 ppm. Calibration standards must match the sample matrix .

Q. How does lanthanum trioxide interact with atmospheric components during storage?

Methodological Answer: La₂O₃ is hygroscopic and reacts with CO₂ to form lanthanum carbonate (La₂(CO₃)₃). Store in desiccators under inert gas (e.g., argon). Pre-treatment at 200°C under vacuum removes adsorbed moisture. Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) peaks at 1450 cm⁻¹ (carbonate C-O stretching) .

Advanced Research Questions

Q. How do phase transitions in La-Al-O systems affect catalytic properties?

Methodological Answer: Phase transitions (e.g., amorphous → hexagonal LaAlO₃) are studied using high-temperature XRD (HT-XRD) and differential scanning calorimetry (DSC). LaAlO₃ perovskite phases form above 1200°C, enhancing oxygen ion mobility. Catalytic activity for methane oxidation correlates with crystallite size (≤50 nm) and surface oxygen vacancies, quantified via X-ray photoelectron spectroscopy (XPS) .

Q. What methodologies resolve contradictions in solubility data for La-Al phosphates?

Methodological Answer: Conflicting solubility product (Ksp) values arise from ionic strength variations. Use a constant ionic medium (e.g., 0.1M NaClO₄) and measure solubility via inductively coupled plasma mass spectrometry (ICP-MS). For LaPO₄ vs. AlPO₄ precipitation, Ksp(LaPO₄) ≈ 10⁻²⁵ vs. Ksp(AlPO₄) ≈ 10⁻²¹, indicating LaPO₄ precipitates first under identical conditions .

Q. How to assess trace impurities in La₂O₃-Al₂O₃ composites for optical applications?

Methodological Answer:

  • Sulfate analysis: Add excess H₂SO₄ to LaCl₃ stock solutions, evaporate to crystals, and ignite at 700°C. Gravimetrically quantify La₂(SO₄)₃ residues.
  • Heavy metals: Use ASTM C 311 for sulfur trioxide (SO₃) content. For Pb, As, and Hg, follow GB/T 20975 series with ICP-MS after microwave-assisted acid digestion .

Q. What role does La₂O₃ play in suppressing interference during AAS analysis of Al alloys?

Methodological Answer: La₂O₃ (as LaCl₃ solution) acts as a releasing agent in AAS by forming refractory La-O bonds with interferents (e.g., SiO₂, PO₄³⁻), freeing Al atoms for detection. Optimize La concentration (0.1–1% w/v) to balance sensitivity and background noise .

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